molecular formula C7H4ClN3O2 B11901498 5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Cat. No.: B11901498
M. Wt: 197.58 g/mol
InChI Key: HGJAZQFMAZODGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 4-position. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a valuable scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimization of the above synthetic route to improve yield and scalability. Techniques such as microwave-assisted synthesis and the use of robust catalysts are employed to enhance reaction efficiency and reduce production costs .

Mechanism of Action

The mechanism of action of 5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable scaffold for developing targeted therapeutic agents with enhanced potency and selectivity .

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

5-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-3-1-9-6-4(3)5(7(12)13)10-2-11-6/h1-2H,(H,12,13)(H,9,10,11)

InChI Key

HGJAZQFMAZODGS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N=CN=C2N1)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.